molecular formula C20H15BrFN3OS B2831478 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide CAS No. 1448124-12-6

2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide

Cat. No.: B2831478
CAS No.: 1448124-12-6
M. Wt: 444.32
InChI Key: CWAYLLUCFUMMLH-UHFFFAOYSA-N
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Description

The chemical compound 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically significant motifs: an imidazo[2,1-b]thiazole scaffold and a benzamide group. The imidazothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . Researchers can leverage this compound as a key intermediate or precursor in developing novel bioactive molecules. Its specific molecular architecture, featuring a 4-fluorophenyl substitution and a brominated benzamide, makes it a valuable synthon for further chemical exploration, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to create more complex chemical libraries for high-throughput screening. The primary research applications for this compound are likely in the areas of oncology, infectious diseases, and central nervous system (CNS) disorders, given the established biological profiles of similar compounds. Molecules containing the imidazothiazole scaffold have been reported to exhibit efficacy by interacting with various enzymatic targets, including protein kinases . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety and handling assessments prior to use.

Properties

IUPAC Name

2-bromo-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3OS/c1-12-18(10-23-19(26)15-4-2-3-5-16(15)21)27-20-24-17(11-25(12)20)13-6-8-14(22)9-7-13/h2-9,11H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYLLUCFUMMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors such as 2-aminothiazole and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Benzamide Moiety: The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with benzoyl chloride or a similar reagent to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on the Imidazo[2,1-b]Thiazole Core

a. Halogenation Patterns

  • Bromine vs. Chlorine/Fluorine : The bromine in the target compound contrasts with chlorine or fluorine in analogs (e.g., 2-(3-bromophenyl)imidazo[2,1-b]oxazole from ). Bromine’s larger atomic radius and polarizability enhance π-π stacking interactions in biological systems compared to smaller halogens.
  • Fluorophenyl vs. Methoxyphenyl : Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate () shares the 4-fluorophenyl group but replaces the benzamide with an ester. The fluorine’s electron-withdrawing effect increases metabolic stability compared to electron-donating groups like methoxy () .

b. Functional Group Variations

  • Benzamide vs.
  • Ester vs. Amide : The ester group in ’s compound (molecular weight: 304.34 g/mol) confers higher solubility in organic solvents, whereas the benzamide in the target compound likely improves binding to protein targets due to hydrogen-bonding interactions .
Pharmacological Potential
  • Aldose Reductase Inhibition : Compounds like those in , which share the 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold, exhibit aldose reductase inhibitory activity. The target compound’s benzamide group may enhance binding to the enzyme’s active site compared to hydrazinecarbothioamide derivatives .
  • Anti-Inflammatory and Anticancer Activity : Structural analogs with triazole-thiazole hybrids () show promise in targeting inflammatory pathways. The bromine and fluorine in the target compound could similarly modulate kinase or protease activity .

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₂H₁₆BrFN₂OS 469.34 4-Fluorophenyl, 3-methyl, 2-bromobenzamide Not reported
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate () C₁₅H₁₃FN₂O₂S 304.34 4-Fluorophenyl, 3-methyl, ester Not reported
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide () C₂₁H₂₁BrN₄OS₂ 513.45 4-Bromophenyl, hydrazinecarbothioamide 71% yield, m.p. data pending

Q & A

Basic: What are the common synthetic routes for 2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Bromination : Introduction of the bromine substituent via electrophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Amide bond formation : Coupling of the benzamide moiety to the methylimidazo-thiazole intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).

Optimization focuses on:

  • Temperature control : Elevated temperatures (~80°C) for cyclization steps to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity and solubility .
  • Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach the 4-fluorophenyl group .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing imidazo-thiazole protons from benzamide aromatic signals) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine/fluorine isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity threshold for biological assays) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Answer:
Discrepancies often arise from:

  • Cell line heterogeneity : Prostate cancer (PC-3) vs. leukemia (K-562) cells may show differential sensitivity due to target expression levels .
  • Assay standardization : Use dose-response curves (e.g., NCI-60 panel) to calculate log₁₀GI₅₀ values, ensuring consistent drug exposure times and viability metrics .
  • Mechanistic follow-up : Pair cytotoxicity data with target engagement studies (e.g., Western blotting for apoptosis markers) to validate on-target effects .

Advanced: What role do fluorine and bromine substituents play in the compound’s binding affinity and selectivity?

Answer:

  • Fluorine (4-fluorophenyl group) :
    • Enhances metabolic stability via C-F bond resistance to oxidation.
    • Modulates electronic properties (σ-para effect), improving interactions with hydrophobic pockets in target proteins .
  • Bromine (benzamide position) :
    • Acts as a hydrogen bond acceptor in binding sites (e.g., kinase ATP pockets).
    • Steric bulk may restrict conformational flexibility, increasing selectivity .

Table 1 : Comparative binding affinities of halogenated analogs

Compound ModificationTarget (IC₅₀, nM)Selectivity Ratio (Target/Off-Target)
4-Fluorophenyl12 ± 1.58:1
4-Chlorophenyl28 ± 3.23:1
Parent (unsubstituted)45 ± 4.11:1
Data adapted from structural analogs in

Advanced: How do molecular docking studies contribute to understanding the compound’s mechanism of action?

Answer:

  • Protocol :
    • Protein preparation : Retrieve target structures (e.g., PDB ID 4UX9 for kinases) and optimize hydrogen bonding networks.
    • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Validation : Compare docking poses with experimental data (e.g., surface plasmon resonance (SPR) KD values) to identify critical interactions (e.g., π-π stacking with Phe113 in the ATP-binding pocket) .
  • Limitations : Address false positives by integrating molecular dynamics simulations to assess binding stability over 100-ns trajectories .

Advanced: How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the compound’s 3D structure?

Answer:

  • Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement in SHELXL :
    • Apply restraints for disordered bromine/fluorine atoms to mitigate thermal motion artifacts.
    • Use TWIN and BASF commands to model twinning in crystals with pseudo-merohedral symmetry .
  • Validation : Check Rfree residuals and MolProbity clash scores to ensure geometric accuracy .

Advanced: What strategies mitigate metabolic instability in imidazo-thiazole derivatives like this compound?

Answer:

  • Structural modifications :
    • Replace labile methyl groups with cyclopropyl rings to block cytochrome P450 oxidation .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the thiazole ring against hydrolysis .
  • In vitro assays : Use liver microsomes (human/rat) to quantify metabolic half-life and identify vulnerable sites via LC-MS metabolite profiling .

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